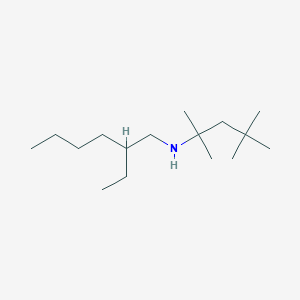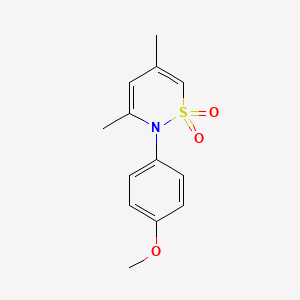![molecular formula C18H17ClO4 B14511165 Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 62809-69-2](/img/structure/B14511165.png)
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a phenoxy group attached to a methylpropanoate backbone. It is often used in the synthesis of various pharmaceuticals and as a reference standard in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate typically involves the esterification of 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical or analytical use.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and cardiovascular diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to modulate the activity of enzymes involved in lipid metabolism, such as acyl coenzyme A cholesterol acyltransferase (ACAT). By inhibiting ACAT, the compound reduces the esterification of cholesterol, thereby lowering cholesterol levels in the body. This mechanism is particularly relevant in the context of its use as a hypolipidemic agent.
Comparación Con Compuestos Similares
Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate can be compared with other similar compounds, such as:
Fenofibric acid: Another hypolipidemic agent with a similar structure but different pharmacokinetic properties.
Bezafibrate: A compound used to treat hyperlipidemia, which has a different mechanism of action compared to this compound.
Clofibrate: An older hypolipidemic agent with a similar therapeutic application but different chemical structure.
The uniqueness of this compound lies in its specific molecular interactions and its efficacy in modulating lipid metabolism pathways.
Propiedades
Número CAS |
62809-69-2 |
|---|---|
Fórmula molecular |
C18H17ClO4 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-6-4-5-13(11-15)16(20)12-7-9-14(19)10-8-12/h4-11H,1-3H3 |
Clave InChI |
UWLXIZYJTYHGQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


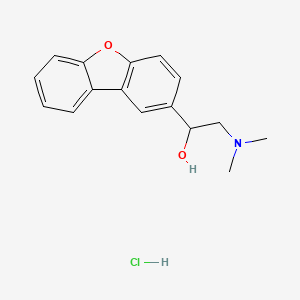
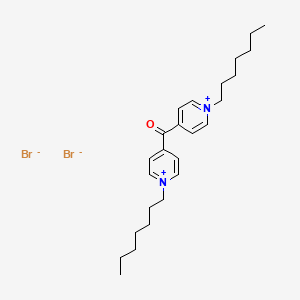

![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
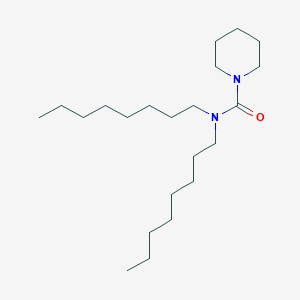
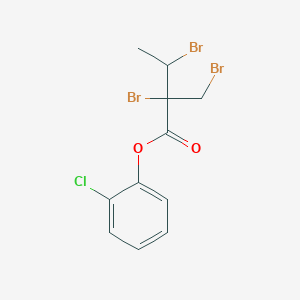
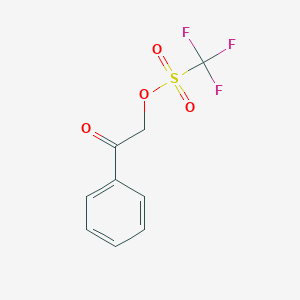
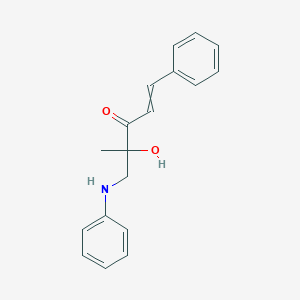
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)

